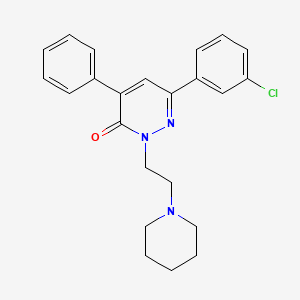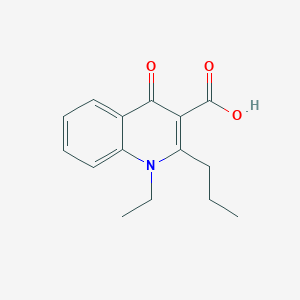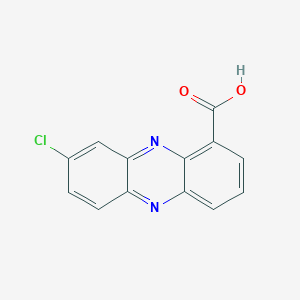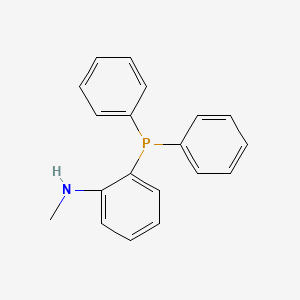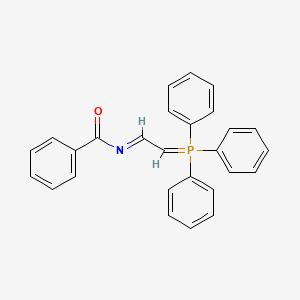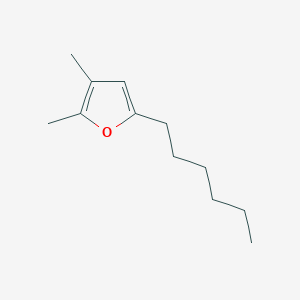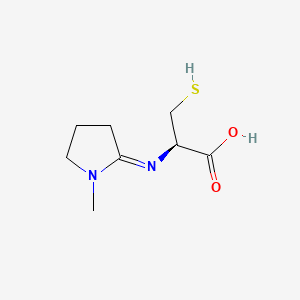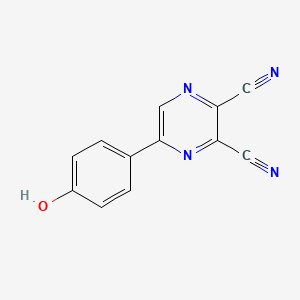
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrazine ring substituted with a hydroxyl group and two cyano groups
Méthodes De Préparation
The synthesis of 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base can yield the desired pyrazine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides.
Applications De Recherche Scientifique
5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoredox catalysts.
Mécanisme D'action
The mechanism of action of 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE include other pyrazine derivatives such as:
5-HYDROXYPYRAZINE-2,3-DICARBONITRILE: Lacks the phenyl group but shares the core pyrazine structure.
2,3-DICYANO-5-HYDROXYPYRAZINE: Similar structure but different substitution pattern.
PYRAZINE-2,3-DICARBONITRILE: Lacks the hydroxyl and phenyl groups. The uniqueness of 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
67823-04-5 |
|---|---|
Formule moléculaire |
C12H6N4O |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
5-(4-hydroxyphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H6N4O/c13-5-10-11(6-14)16-12(7-15-10)8-1-3-9(17)4-2-8/h1-4,7,17H |
Clé InChI |
BTJWDHJYDNXASV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


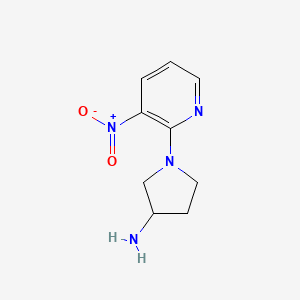

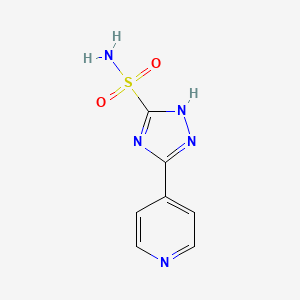
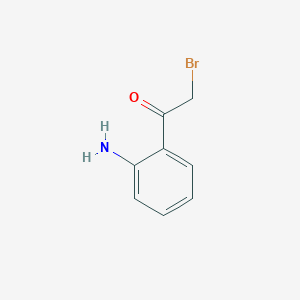
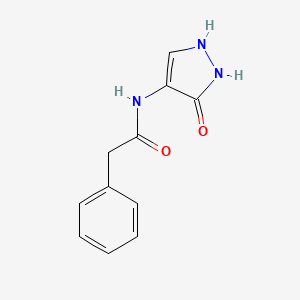
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
